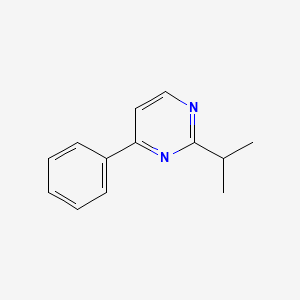

2-Isopropyl-4-phenylpyrimidine

Description

Contextualization within the Pyrimidine (B1678525) Heterocycle Family

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. mdpi.comrsc.org This fundamental structure is a vital component of life itself, forming the core of the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids (DNA and RNA). mdpi.comresearchgate.net Beyond their biological role, pyrimidine derivatives constitute a significant class of synthetic compounds with a broad spectrum of pharmacological applications. researchgate.netontosight.ai

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for the design of new therapeutic agents. researchgate.net Derivatives have been developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular drugs. rsc.orgresearchgate.net The ability of the pyrimidine ring to participate in various chemical reactions allows for the introduction of diverse functional groups, leading to a wide array of molecules with tailored biological and physical properties. mdpi.comnih.gov The fusion of the pyrimidine ring with other heterocyclic systems also gives rise to important classes of compounds, such as purines and pteridines.

Significance of Isopropyl and Phenyl Substituents in Pyrimidine Chemistry

The properties and reactivity of a pyrimidine core are significantly influenced by the nature and position of its substituents. The introduction of isopropyl and phenyl groups at the C2 and C4 positions, as seen in 2-Isopropyl-4-phenylpyrimidine, imparts specific characteristics to the molecule.

The isopropyl group is a bulky, hydrophobic alkyl substituent. Its presence can influence the molecule's solubility, increasing its affinity for nonpolar environments and potentially affecting its interaction with biological macromolecules. In medicinal chemistry, isopropyl groups can play a role in binding to hydrophobic pockets within enzymes or receptors. acs.org For instance, the isopropyl-pyrimidinone analog has demonstrated remarkable RT polymerase inhibitory activity in anti-HIV research. acs.org

The phenyl group , an aromatic substituent, introduces a rigid, planar moiety to the pyrimidine ring. This can facilitate π-π stacking interactions, which are crucial for binding to biological targets like DNA or protein active sites. nih.gov The phenyl ring can also be a site for further functionalization through electrophilic substitution reactions, allowing for the fine-tuning of the molecule's electronic and steric properties. evitachem.com The position of substituents on the phenyl ring itself can significantly affect the biological activity of the parent molecule. acs.org Studies on 2-phenylpyrimidine (B3000279) derivatives have shown their potential as antifungal agents targeting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov

The combination of a flexible, bulky isopropyl group and a rigid, aromatic phenyl group on the pyrimidine scaffold creates a unique chemical entity with a specific three-dimensional structure and electronic distribution, which dictates its potential interactions and applications.

Scope and Research Imperatives for this compound

While the broader family of pyrimidine derivatives is extensively studied, dedicated research on this compound appears to be limited. Much of the existing literature focuses on more complex derivatives where this core structure is further functionalized. acs.orgacs.org This highlights a significant gap in the understanding of this specific compound and underscores the need for foundational research.

Future research imperatives for this compound should focus on several key areas:

Systematic Synthesis and Characterization: While general methods for pyrimidine synthesis exist, optimizing a high-yield, scalable synthesis specific to this compound is a primary step. evitachem.com Comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography is necessary to establish a definitive structural and physical properties database. bldpharm.comresearchgate.net

Exploration of Biological Activity: Given the proven pharmacological potential of related structures, a broad biological screening of this compound is warranted. researchgate.netontosight.ai This should include assays for anticancer, antimicrobial, antiviral, and anti-inflammatory activities to identify any potential therapeutic utility. rsc.org

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the isopropyl and phenyl groups affect biological activity is crucial. This involves synthesizing a library of related compounds (e.g., with different alkyl groups at C2 or substituted phenyl groups at C4) to build a comprehensive SAR profile. rsc.orgnih.gov

Chemical Reactivity and Application as a Scaffold: A thorough investigation of the compound's chemical reactivity is needed. Understanding how it behaves in various reactions will determine its utility as an intermediate or a building block for the synthesis of more complex molecules, materials, or agrochemicals. evitachem.com

The study of this compound represents an opportunity to expand the chemical space of bioactive pyrimidines. Addressing these research imperatives will not only elucidate the fundamental properties of this compound but also potentially uncover new leads for drug discovery and materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14N2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

4-phenyl-2-propan-2-ylpyrimidine |

InChI |

InChI=1S/C13H14N2/c1-10(2)13-14-9-8-12(15-13)11-6-4-3-5-7-11/h3-10H,1-2H3 |

InChI Key |

DZRXZZQCDRCEPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=CC(=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isopropyl 4 Phenylpyrimidine and Analogous Structural Motifs

Foundational Pyrimidine (B1678525) Ring Synthesis Strategies

The construction of the core pyrimidine ring is the cornerstone of synthesizing complex derivatives. Several classical and modern strategies are employed, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Condensation Reactions (e.g., with amidines, chalcones, urea, thiourea)

Condensation reactions are a fundamental and widely utilized approach for constructing the pyrimidine nucleus. These reactions typically involve the formation of the pyrimidine ring by combining a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or thiourea (B124793) derivative. acs.orgscialert.net

A common method involves the reaction of chalcones with guanidine (B92328) hydrochloride or thiourea in the presence of a base like sodium hydroxide (B78521) to yield 2-amino-4,6-disubstituted pyrimidines or 4,6-disubstituted pyrimidin-2-thiols, respectively. scialert.net For instance, substituted 2-amino-4,6-diarylpyrimidines have been prepared by reacting various chalcones with guanidinium (B1211019) carbonate in dimethylformamide (DMF). rasayanjournal.co.in Similarly, the condensation of substituted amidines with chalcones or dichalcones can produce a range of substituted pyrimidines. rdd.edu.iqresearchgate.net

The reaction of S-methyl or S-benzyl isothiourea salts with benzylidenemalononitriles is another route to afford 4-amino-5-cyano-2-methyl/benzylthio-6-substituted phenyl pyrimidines. ekb.eg Furthermore, the condensation of amidine-containing substrates with suitable carbonyl compounds, such as α,β-unsaturated carbonyls and 1,3-dicarbonyl compounds, is a frequently used protocol for creating the fully aromatized pyrimidine skeleton. scialert.net

A notable example is the base-mediated condensation of a chalcone (B49325) with an amidine to synthesize fused pyrimidine derivatives. nih.gov This strategy highlights the versatility of condensation reactions in generating complex heterocyclic systems.

Cyclization Reactions

Cyclization reactions represent another pivotal strategy for pyrimidine synthesis. These methods often involve the formation of the heterocyclic ring from a linear precursor through intramolecular bond formation.

A facile and economical synthesis of diversely functionalized pyrimidines has been achieved through the copper-catalyzed cyclization of ketones with nitriles under basic conditions. acs.orgresearchgate.net This reaction proceeds through a novel pathway where the nitrile acts as an electrophile, leading to the formation of a C-C bond and two C-N bonds. acs.org This method demonstrates broad substrate scope, tolerating various functional groups. acs.orgresearchgate.net

Another approach involves the cyclization of ketones with nitriles under basic conditions with a copper catalyst, which follows a [2+2+2] strategy. mdpi.com This process is notable for its tolerance of many important functional groups. mdpi.com Additionally, microwave-assisted cyclization reactions have been developed for efficient access to fluoroalkyl pyrimidines from fluorinated acetoacetates, malononitrile, and various amidines. mdpi.com

The synthesis of pyrimidine nucleosides can also be achieved through the stepwise cyclization of 5-(aminomethylene)-1,3-dioxane-4,6-dione derivatives with isocyanates. acs.org This method provides a route to uridine-5-carboxylic acid derivatives and related nucleosides. acs.org

Coupling Reactions (e.g., Suzuki cross-coupling)

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the synthesis of substituted pyrimidines. nih.govresearchgate.net This method offers the advantage of wide functional group tolerance, allowing for the diversification of a common intermediate into a large number of related products. nih.gov

The Suzuki coupling of halogenated pyrimidines with aryl or heteroaryl boronic acids is a commonly used approach for preparing a diverse set of substituted pyrimidines. mdpi.comresearchgate.net The regioselectivity of these reactions is a key consideration. For instance, the Suzuki coupling of 2,4-dichloropyrimidine (B19661) has been shown to occur preferentially at the 4-position. nih.govmdpi.com An efficient one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been developed to synthesize diarylated pyrimidines. nih.gov

Microwave irradiation has been employed to enhance the efficiency of Suzuki couplings, leading to very efficient and straightforward synthetic procedures for C4-substituted pyrimidines with short reaction times and low catalyst loading. mdpi.com The choice of solvent can be critical to the success of the reaction, with alcoholic solvent mixtures sometimes affording greater reactivity at lower temperatures compared to polar aprotic solvents. nih.gov

Targeted Synthesis of Isopropyl- and Phenyl-Substituted Pyrimidines

The synthesis of pyrimidines bearing specific substituents like isopropyl and phenyl groups often requires tailored synthetic strategies that build upon the foundational methods.

Approaches Involving 2-Halogeno-4-phenylpyrimidine Precursors

The use of halogenated pyrimidine precursors is a versatile strategy for introducing various substituents onto the pyrimidine ring. mdpi.comresearchgate.net Specifically, 2-halogeno-4-phenylpyrimidines serve as valuable intermediates for the synthesis of 2-substituted-4-phenylpyrimidines.

The reaction of 2-halogeno-4-phenylpyrimidines with potassium amide in liquid ammonia (B1221849) has been reported. scispace.com More commonly, nucleophilic aromatic substitution (SNAr) reactions are employed. For example, 2,4-dichloropyrimidines can undergo regioselective substitution, often at the C4 position, with various nucleophiles. mdpi.comresearchgate.net This allows for the sequential introduction of different groups.

A general procedure for preparing 4-amino-substituted pyrimidines involves the reaction of a 4-chloropyrimidine (B154816) intermediate with an appropriate amine. mdpi.com For instance, ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate can be converted to the corresponding 4-chloro derivative using POCl3, which is then reacted with a primary alkyl amine to yield the 4-amino-substituted product. mdpi.com Similarly, the synthesis of 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine involves the sequential amination of a dichloropyrimidine. acs.orgnih.gov

Formation of 2-Isopropyl-4-phenylpyrimidine Scaffolds via Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient processes that allow for the synthesis of complex molecules from three or more starting materials in a single step, which is particularly advantageous for creating libraries of diverse compounds. figshare.comorganic-chemistry.org

A novel, regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. figshare.comorganic-chemistry.orgacs.org This reaction proceeds through a sequence of condensation and dehydrogenation steps, allowing for the formation of unsymmetrically substituted pyrimidines with alkyl or aryl groups. organic-chemistry.orgacs.org This sustainable method utilizes alcohols that can be derived from biomass. figshare.com

Another example is a one-pot, three-component reaction involving 3-(dimethylamino)-1-phenylprop-2-en-1-one, 3-bromobenzimidamide hydrochloride, and various alkynes, alkenes, or arylboronic acids to synthesize 4-phenyl-2-[3-(alkynyl/alkenyl/aryl)phenyl]-substituted pyrimidines. researchgate.netresearchgate.net This strategy combines Michael addition, cyclization, and C-C coupling reactions in a single pot. researchgate.net

Furthermore, a process for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine involves reacting isopropylamidine with an alkyl acetoacetate (B1235776) in an alkaline lower alkanol solvent system. google.com While this example does not yield a phenyl-substituted pyrimidine, it demonstrates a direct method for incorporating the isopropyl group at the 2-position.

Strategies for Incorporating Phenylic and Isopropylic Moieties onto the Pyrimidine Ring

The construction of the this compound scaffold fundamentally relies on classical pyrimidine synthesis principles, which typically involve the condensation of a 1,3-dicarbonyl compound with an amidine. To achieve the specific substitution pattern of this compound, the reactants must contain the corresponding isopropyl and phenyl fragments.

The most direct and common strategy is the reaction of isopropylamidine with a phenyl-substituted 1,3-dicarbonyl compound. For instance, benzoylacetone (B1666692) (1-phenyl-1,3-butanedione) can serve as the C-C-C backbone, providing the phenyl group at what will become the C4 position of the pyrimidine ring. The isopropylamidine provides the N-C-N segment, with the isopropyl group being incorporated at the C2 position.

A related process is described for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine, a structurally analogous compound. google.com This method involves reacting isopropylamidine with an alkyl acetoacetate to form the pyrimidine ring. google.com This highlights a well-established industrial method for incorporating the 2-isopropyl moiety.

Alternative strategies can involve multi-step syntheses where the pyrimidine ring is formed first, followed by the introduction of the substituents. For example, a pyrimidine core with a leaving group (like a chlorine atom) at the C2 or C4 position can undergo nucleophilic substitution or cross-coupling reactions. A phenyl group can be introduced via a Suzuki or Stille coupling reaction with a corresponding phenylboronic acid or phenylstannane. thieme-connect.comnih.gov Similarly, while more complex, an isopropyl group could potentially be installed via cross-coupling, although direct condensation with isopropylamidine is generally more straightforward.

Advanced Synthetic Techniques and Innovations

Modern organic synthesis has introduced several advanced techniques that improve the efficiency, yield, and environmental footprint of pyrimidine synthesis. These innovations are applicable to the synthesis of this compound and its analogs.

Catalytic Synthetic Pathways

Catalysis offers significant advantages by enabling reactions under milder conditions, increasing selectivity, and reducing waste. Various catalytic systems have been developed for pyrimidine synthesis.

Metal-Catalyzed Reactions : A range of metals have been employed to catalyze the formation of pyrimidine rings. Zinc oxide (ZnO) has been used as an inexpensive and recyclable heterogeneous catalyst for the one-pot, three-component reaction of chalcones, S-benzylthiouronium chloride (SBT), and amines to yield 2-substituted-4,6-diarylpyrimidines. nih.gov Other notable examples include ZnCl₂ for three-component couplings organic-chemistry.org, copper for [3+3] annulation reactions between amidines and ketones organic-chemistry.orgacs.org, and iridium pincer complexes for the multicomponent synthesis from amidines and alcohols. organic-chemistry.orgrsc.org Palladium complexes are extensively used for cross-coupling reactions to introduce substituents onto a pre-formed pyrimidine ring. thieme-connect.combohrium.com

Organocatalysis : Non-metal catalysts are also effective. Eosin Y, an organic dye, has been used as a visible-light-driven photocatalyst for the aerobic oxidation of dihydropyrimidines to pyrimidines, offering a green synthetic route. rsc.orgrsc.org

Table 1: Catalytic Systems in Pyrimidine Synthesis

| Catalyst System | Reaction Type | Reactants | Key Features | Reference(s) |

|---|---|---|---|---|

| ZnO | Three-component reaction | Chalcones, SBT, Amines | Heterogeneous, recyclable, excellent yields. nih.gov | nih.gov |

| Cu-catalyst / 4-HO-TEMPO | [3+3] Annulation | Amidines, Saturated Ketones | Cascade oxidative dehydrogenation/annulation. acs.org | acs.org |

| PNN-Pd Complex | Dehydrogenative Coupling | Amidines, Alcohols, Ketones | Sustainable, cost-effective, wide substrate scope. bohrium.com | bohrium.com |

| Eosin Y / Visible Light | Photocatalytic Oxidation | Dihydropyrimidines | Green chemistry, uses molecular oxygen as oxidant. rsc.org | rsc.org |

| Iridium Pincer Complex | Multicomponent Synthesis | Amidines, Alcohols | High efficiency, sustainable, dehydrogenative condensation. rsc.org | rsc.org |

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis, known for dramatically reducing reaction times, often from hours to minutes, and improving product yields. eurekaselect.comrsisinternational.org The synthesis of pyrimidine derivatives is particularly amenable to this technique. For example, the Biginelli reaction, a classic multicomponent reaction for synthesizing dihydropyrimidines, can be efficiently carried out under microwave irradiation, sometimes in recyclable ionic liquids to enhance the green credentials of the process. nih.govtandfonline.com This method offers a rapid and efficient pathway to pyrimidine precursors, which can then be further functionalized. tandfonline.comnih.gov The key advantages are the rapid and intense heating of polar substances, leading to a significant reduction in reaction time compared to conventional heating methods. tandfonline.com

Table 2: Examples of Microwave-Assisted Pyrimidine Synthesis

| Reaction Type | Conditions | Reaction Time | Yield | Reference(s) |

|---|---|---|---|---|

| Biginelli-type reaction | Triethylammonium acetate (B1210297) (ionic liquid), Microwave | Not specified | High | nih.gov |

| Cyclocondensation | Ethanol, HCl, Microwave | Not specified | 65-90% | tandfonline.com |

| Three-component reaction | Ethanol, Microwave (120 °C) | 10-15 min | Not specified | rsisinternational.org |

Oxidative Annulation Reactions

Oxidative annulation represents an elegant strategy for constructing aromatic rings like pyrimidine directly from simpler precursors. These reactions involve the formation of C-C and C-N bonds coupled with an oxidation step to achieve aromatization in a single cascade process.

One such method involves the K₂S₂O₈-facilitated oxidative annulation of acetophenone-formamide conjugates to form 4-arylpyrimidines. organic-chemistry.orgrsc.org Another innovative approach is the copper-catalyzed [3+3] annulation of amidines with saturated ketones, which proceeds through a cascade of oxidative dehydrogenation, annulation, and subsequent oxidative aromatization. acs.org This method allows for the direct use of simple ketones as synthons for the pyrimidine ring. A [3+2+1] three-component annulation has also been developed, using amidines, ketones, and N,N-dimethylaminoethanol as a one-carbon source, which is oxidized in situ. nih.gov These oxidative strategies often provide high atom economy and access to complex pyrimidines from readily available starting materials. rsc.org

Synthetic Intermediate Role of this compound Derivatives

Derivatives of this compound and structurally similar compounds are valuable intermediates in the synthesis of biologically active molecules, particularly in the agrochemical and pharmaceutical industries.

A prominent example is the compound 2-isopropyl-4-methyl-6-hydroxypyrimidine, a close analog of the title compound's core structure. It serves as a crucial precursor in the industrial manufacture of Diazinon, a widely used organothiophosphate insecticide. google.com

In the pharmaceutical realm, substituted pyrimidines are central scaffolds in numerous drugs. For instance, 2-(methylthio)pyrimidine (B2922345) derivatives are key intermediates in the synthesis of Rosuvastatin (a cholesterol-lowering drug) derivatives. rsc.org Furthermore, complex diaminopyrimidine structures, which can be synthesized from functionalized pyrimidine intermediates, form the core of potent kinase inhibitors used in cancer therapy, such as Ceritinib (LDK378), an anaplastic lymphoma kinase (ALK) inhibitor. acs.orgnih.gov The synthesis of such drugs often involves building upon a pyrimidine core, where specific substituents are installed through sequential reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-couplings. nih.govacs.org The synthesis of pyrimidone derivatives with potential antiviral activity has also been described using a 2-(2-methyl-2-phenylpropyl)pyrimidine intermediate, which shares the phenyl and a bulky alkyl group feature with this compound. google.com

Chemical Reactivity and Mechanistic Investigations of 2 Isopropyl 4 Phenylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing electron-poor aromatic and heteroaromatic rings. wikipedia.orgchemistrysteps.com In pyrimidine (B1678525) systems, the presence of two nitrogen atoms withdraws electron density from the ring carbons, making positions C2, C4, and C6 electrophilic and thus susceptible to attack by nucleophiles. wuxiapptec.com This process typically occurs via an addition-elimination mechanism involving a stabilized anionic intermediate. wikipedia.org For a substrate like 2-X-4-phenylpyrimidine (where X is a suitable leaving group), this pathway allows for the introduction of a wide range of nucleophiles at the C2 position.

While the standard addition-elimination SNAr mechanism is common, substituted pyrimidines can also react via a more complex pathway known as the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism is distinct from the direct substitution pathway and has been observed in the reactions of substituted pyrimidines with strong nucleophiles like metal amides. wikipedia.org

The SN(ANRORC) mechanism was notably investigated in the Chichibabin amination of 4-phenylpyrimidine. acs.org In the case of a 2-X-4-phenylpyrimidine (where X is a leaving group), the reaction with a powerful nucleophile such as the amide ion (NH₂⁻) proceeds as follows:

Addition: The nucleophile adds to an electrophilic carbon atom, typically C6, to form a σ-adduct.

Ring Opening: Instead of the leaving group being expelled, the pyrimidine ring cleaves. This step is facilitated by the electronic strain in the intermediate and results in an open-chain species, often a nitrile derivative. wikipedia.org

Ring Closure: The open-chain intermediate then undergoes an intramolecular cyclization to form a new pyrimidine ring. In this process, the atom that was originally the leaving group is eliminated, and one of the ring nitrogen atoms may be exchanged with the nitrogen from the nucleophile. wikipedia.org

A key piece of evidence for this mechanism comes from isotopic labeling studies. When pyrimidines with ¹⁵N-labeled ring nitrogens are reacted, a scrambling of the isotope's position is observed in the product, which can only be explained by a ring-opening and closing sequence. wikipedia.org

| Feature | SNAr (Addition-Elimination) | SN(ANRORC) |

|---|---|---|

| Intermediate | Meisenheimer σ-adduct (cyclic) | Open-chain intermediate |

| Ring Integrity | Preserved throughout | Temporarily broken (opened) |

| Typical Nucleophile | Alkoxides, amines, thiolates | Strong bases (e.g., Sodium Amide) |

| Evidence | Direct observation of intermediates | Isotope scrambling experiments |

The outcome and rate of SNAr reactions on the pyrimidine ring are highly dependent on the nature of the leaving group at the substitution site and the electronic properties of other substituents on the ring. nih.gov

Leaving Group Effects: A good leaving group is one that can stabilize the negative charge it acquires upon departure. libretexts.orgpurechemistry.org In the context of SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group. masterorganicchemistry.com However, the electronegativity of the leaving group plays a crucial role. More electronegative groups create a more polarized C-X bond, enhancing the electrophilicity of the carbon atom and accelerating the initial attack. youtube.com For aryl halides, the typical reactivity order in SNAr is F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. chemistrysteps.comnih.gov This is because the high electronegativity of fluorine strongly activates the carbon for attack, which is the slow step. youtube.com

| Leaving Group | General Reactivity | Reason |

|---|---|---|

| -F | Very High | High electronegativity strongly polarizes the C-F bond, activating the carbon for nucleophilic attack. |

| -Cl | High | Good balance of electronegativity and bond strength. |

| -Br | Moderate | Less electronegative than Cl, leading to a less polarized carbon center. |

| -I | Low | Lowest electronegativity among halogens, resulting in the slowest rate of attack. |

| -NO₂ | Very High | Strong electron-withdrawing nature and stability of the departing nitrite (B80452) ion. |

Substituent Effects: Electron-withdrawing groups (EWGs) positioned ortho or para to the reaction site increase the rate of SNAr reactions. wikipedia.org They do this by delocalizing the negative charge of the anionic Meisenheimer intermediate, thereby stabilizing it. masterorganicchemistry.com In a 2-X-4-phenylpyrimidine, the phenyl group at C4 and the ring nitrogens act as electron-withdrawing entities, activating the C2 position for substitution. Conversely, electron-donating groups (EDGs) would destabilize the intermediate and slow down the reaction.

The hallmark of the addition-elimination SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex or σ-adduct. wikipedia.orgiupac.org This species is formed when the nucleophile attacks the electron-deficient carbon atom, temporarily breaking the aromaticity of the ring and forming a new sp³-hybridized carbon center. chemistrysteps.com

In the reaction of a nucleophile with a 2-X-4-phenylpyrimidine, the attack at C2 would lead to a Meisenheimer complex where the negative charge is delocalized over the pyrimidine ring, primarily onto the electronegative nitrogen atoms at positions 1 and 3. wikipedia.org The stability of this intermediate is crucial for the reaction to proceed. The presence of the phenyl group at C4 further contributes to this stability through resonance. While often transient and difficult to isolate, these adducts can be detected and characterized using spectroscopic techniques under specific conditions. wikipedia.orgacs.org

Regioselectivity in Pyrimidine Reactions

Regioselectivity in nucleophilic substitution reactions of pyrimidines is dictated by a combination of electronic and steric factors. wuxiapptec.com The C4 and C6 positions of the pyrimidine ring are generally more electron-deficient than the C2 position and are often the preferred sites of attack. However, the specific substitution pattern can alter this preference.

For a substrate like 2-isopropyl-4-phenylpyrimidine, if a leaving group were present at another position (e.g., C6), the regioselectivity of an incoming nucleophile would be influenced by:

Electronic Effects: The inherent electron distribution of the pyrimidine ring, modified by the isopropyl and phenyl groups. Quantum mechanical calculations often show that the Lowest Unoccupied Molecular Orbital (LUMO) has larger lobes at the C4 and C6 positions, indicating these are the most favorable sites for nucleophilic attack. wuxiapptec.com

Steric Hindrance: The bulky isopropyl group at the C2 position and the phenyl group at C4 can sterically hinder the approach of a nucleophile to adjacent positions.

Nature of the Nucleophile: The identity of the attacking nucleophile can also influence the site of reaction. wuxiapptec.com

In dichloropyrimidines, for instance, substitution at C4 is usually favored over C2. wuxiapptec.comnih.gov However, this selectivity can be reversed depending on the substituents at other positions or the specific reaction conditions. wuxiapptec.com

Ring Transformation Reactions Involving Pyrimidine Systems

Beyond substitution reactions, the pyrimidine ring can undergo more profound changes known as ring transformations. These reactions involve the opening of the pyrimidine ring followed by a recyclization event, often incorporating atoms from the reactant or solvent, to form a new heterocyclic or carbocyclic system.

These transformations are typically initiated by the attack of a nucleophile, leading to a ring-opened intermediate similar to that in the SN(ANRORC) mechanism. However, in these cases, the intermediate cyclizes in a different manner to yield a new ring structure. For example, pyrylium (B1242799) salts can undergo ring transformation reactions with nucleophiles to form various aromatic systems. nih.gov While specific examples involving this compound are not extensively documented in general literature, the pyrimidine core is known to participate in such rearrangements, converting into other heterocycles like pyridines or pyrazoles under specific conditions, particularly with reagents like hydrazines or strong bases.

Advanced Analytical Characterization Techniques in 2 Isopropyl 4 Phenylpyrimidine Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to the characterization of 2-isopropyl-4-phenylpyrimidine, providing detailed information about its atomic composition, bonding, and electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Through the analysis of ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer (DEPT) spectra, a complete structural map of this compound can be assembled.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit characteristic signals for the isopropyl and phenyl protons, as well as the protons on the pyrimidine (B1678525) ring. The isopropyl group would show a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton. mnstate.edu The protons of the phenyl group and the pyrimidine ring would appear in the aromatic region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. hw.ac.uk Each unique carbon in the isopropyl, phenyl, and pyrimidine moieties will produce a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon atom. github.io

DEPT-13C: DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. fiveable.melibretexts.org

A DEPT-90 spectrum would only show signals for CH carbons (methine). libretexts.org

A DEPT-135 spectrum would display positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. libretexts.org Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra. fiveable.me This technique is invaluable for unambiguously assigning the carbon signals of the isopropyl group and the substituted pyrimidine ring.

Table 1: Predicted NMR Spectral Data for this compound

| ¹H NMR Data | ¹³C NMR Data | |||

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm | Assignment |

| ~1.35 | Doublet | Isopropyl -CH₃ | ~22.0 | Isopropyl -CH₃ |

| ~3.20 | Septet | Isopropyl -CH | ~35.0 | Isopropyl -CH |

| ~7.50-7.60 | Multiplet | Phenyl (meta, para-H) | ~115.0 | Pyrimidine C5 |

| ~8.10-8.20 | Multiplet | Phenyl (ortho-H) | ~128.5 | Phenyl C3', C5' |

| ~7.80 | Doublet | Pyrimidine H5 | ~129.0 | Phenyl C2', C6' |

| ~8.90 | Doublet | Pyrimidine H6 | ~130.0 | Phenyl C4' |

| ~137.0 | Phenyl C1' | |||

| ~158.0 | Pyrimidine C6 | |||

| ~164.0 | Pyrimidine C4 | |||

| ~170.0 | Pyrimidine C2 |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

MS and HRMS: Standard mass spectrometry would confirm the molecular weight of this compound (C₁₃H₁₄N₂), which is 198.26 g/mol . High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the exact molecular formula and distinguishing it from other compounds with the same nominal mass.

Fragmentation Analysis: The fragmentation pattern is key to confirming the structure. For this compound, characteristic fragments would be expected. For instance, the mass spectrum of the related compound 2-isopropyl-6-methyl-pyrimidin-4-ol shows key fragmentation pathways that can be extrapolated. bmrb.iomassbank.eu Common fragmentations would include the loss of a methyl group (M-15) or an isopropyl group (M-43) from the parent molecule.

Hyphenated Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in a mixture before they are detected by the mass spectrometer. jmchemsci.comresearchgate.net It is highly effective for the analysis of pyrimidine derivatives and can be used to identify and quantify this compound in complex samples. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS couples the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. This is particularly useful for analyzing less volatile compounds or complex biological matrices, offering high sensitivity and selectivity.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value/Observation |

| HRMS | Exact Mass [M+H]⁺ | C₁₃H₁₅N₂⁺, m/z 199.1230 |

| MS | Molecular Ion [M]⁺ | m/z 198 |

| MS/MS | Major Fragments | m/z 183 ([M-CH₃]⁺) |

| m/z 155 ([M-C₃H₇]⁺) | ||

| m/z 103 (Phenylnitrile fragment) | ||

| m/z 77 (Phenyl fragment) |

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule based on the absorption of infrared radiation. setu.ie The FTIR spectrum of this compound would show characteristic absorption bands corresponding to its structural components.

Key expected absorptions include:

C-H stretching from the aromatic phenyl ring and the aliphatic isopropyl group.

C=C and C=N stretching vibrations within the aromatic phenyl and pyrimidine rings.

C-H bending vibrations that can help distinguish between substitution patterns on the aromatic rings.

The spectrum of 4-isopropylphenylacetonitrile, which also contains isopropyl and phenyl groups, provides a reference for the C-H stretching and bending vibrations associated with these groups. nist.gov Similarly, studies on pyrimidine derivatives help in assigning the characteristic ring vibrations. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3100-3000 | C-H Stretch | Aromatic (Phenyl & Pyrimidine) |

| 2970-2870 | C-H Stretch | Aliphatic (Isopropyl) |

| 1600-1550 | C=N Stretch | Pyrimidine Ring |

| 1580-1450 | C=C Stretch | Aromatic (Phenyl & Pyrimidine) |

| 1470-1430 | C-H Bend | Aliphatic (Isopropyl) |

| 800-690 | C-H Bend | Aromatic Out-of-Plane Bending |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu Compounds with conjugated systems, such as the phenyl and pyrimidine rings in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophores. msu.edu The presence of the conjugated phenylpyrimidine system is expected to result in strong π → π* transitions in the UV region. The specific wavelength of maximum absorption (λmax) can be influenced by the solvent used for the analysis. nih.gov

Table 4: Predicted UV-Vis Absorption Data for this compound (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| ~250 | High | π → π* (Phenyl Ring) |

| ~280 | Moderate | π → π* (Pyrimidine Ring) |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from reaction mixtures or other complex samples.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of compounds. A reversed-phase HPLC method is typically suitable for a molecule like this compound. An excellent reference is the established HPLC method for the separation of the structural isomer 5-isopropyl-2-phenylpyridine, which demonstrates the utility of a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. sielc.com Method development often involves optimizing the mobile phase composition, flow rate, and column temperature to achieve efficient separation from impurities. asianpubs.orgresearchgate.net

Table 5: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~250 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). This is achieved through the use of columns packed with smaller sub-2 µm particles, which requires a specialized system capable of handling the resulting higher backpressures.

In the context of this compound research, a UPLC method would be invaluable for assessing purity, identifying impurities, and quantifying the compound in various matrices. A hypothetical reversed-phase UPLC method could be developed to achieve these objectives. The separation would be based on the differential partitioning of the analyte and any related substances between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Hypothetical UPLC Method Parameters:

A typical UPLC method for a compound like this compound would be meticulously optimized. Key parameters that would be investigated include the column chemistry, mobile phase composition (including organic modifier, aqueous phase, and pH), column temperature, and flow rate. The goal is to achieve a rapid separation with sharp, symmetrical peaks for the main compound and any potential impurities.

| Parameter | Illustrative Condition |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 2 minutes |

| Flow Rate | 0.6 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 1 µL |

| Detection | UV at 254 nm |

This interactive table illustrates a potential starting point for method development. The use of a sub-2 µm particle column provides high efficiency, leading to narrower peaks and better resolution. A gradient elution, where the proportion of the organic solvent (Acetonitrile) is increased over time, would be effective for eluting the nonpolar this compound while also separating it from more polar or less polar impurities.

Expected Research Findings:

A validated UPLC method would demonstrate high sensitivity, with a low limit of detection (LOD) and limit of quantification (LOQ). The method would be shown to be linear over a specific concentration range, accurate, and precise. Such a method would be crucial for quality control during synthesis and for stability studies, ensuring the integrity of the compound over time.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful, non-destructive technique that provides definitive information about the three-dimensional atomic arrangement in a crystalline solid. For a novel compound like this compound, single-crystal X-ray diffraction would be the gold standard for elucidating its precise molecular structure, including bond lengths, bond angles, and conformational details.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensities of these spots are directly related to the arrangement of atoms within the crystal lattice. By analyzing this pattern, the crystal structure can be solved and refined.

Illustrative Crystallographic Data:

While specific crystallographic data for this compound is not publicly available, we can present a table of the kind of parameters that would be determined from such a study, based on data from similarly structured pyrimidine derivatives.

| Parameter | Example Value |

| Chemical Formula | C₁₃H₁₄N₂ |

| Formula Weight | 200.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.3 |

| β (°) ** | 98.5 |

| Volume (ų) | 1045 |

| Z | 4 |

| Calculated Density (g/cm³) ** | 1.27 |

| R-factor (%) | 4.5 |

This interactive data table showcases the type of information obtained from a single-crystal XRD experiment. The unit cell dimensions (a, b, c, β), space group, and the number of molecules per unit cell (Z) define the crystal packing. The final R-factor is an indicator of the quality of the structural model, with lower values signifying a better fit between the experimental diffraction data and the calculated structure.

The resulting structural information would confirm the connectivity of the isopropyl and phenyl groups to the pyrimidine ring. It would also reveal the planarity of the pyrimidine and phenyl rings and the dihedral angle between them. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds or π-stacking, would provide insights into how the molecules pack in the solid state, which influences physical properties like melting point and solubility.

Computational and Theoretical Investigations of 2 Isopropyl 4 Phenylpyrimidine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in predicting the behavior of molecules. For pyrimidine (B1678525) derivatives, these calculations help in understanding their stability and reactivity.

Density Functional Theory (DFT) is a preferred method for studying the electronic structure of many-body systems. The selection of a functional and a basis set is a critical first step in these calculations. For pyrimidine derivatives, the B3LYP functional combined with a 6-311++G(d,p) basis set has been shown to provide reliable results that correlate well with experimental data. researchgate.netresearchgate.net This level of theory is effective for optimizing the molecular geometry and predicting spectroscopic properties. researchgate.net The choice of basis set is crucial as it defines the set of functions used to build the molecular orbitals. Larger basis sets with polarization and diffuse functions, such as 6-311++G(d,p), are generally necessary for accurate descriptions of molecular properties, especially for systems with heteroatoms and delocalized electrons.

Theoretical investigations on similar pyrimidine structures have demonstrated that DFT calculations can accurately predict geometric parameters when compared with X-ray crystallography data. jchemrev.com These computational models serve as a reliable tool for understanding the fundamental properties of these molecules. researchgate.net

Table 1: Commonly Used DFT Functionals and Basis Sets for Pyrimidine Derivatives

| Functional | Basis Set | Common Applications |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies, electronic properties. researchgate.netresearchgate.net |

| M06-2X | 6-311++G(2df,2pd) | Good for non-covalent interactions and thermochemistry. |

This table is generated based on common practices in computational chemistry for similar molecular systems.

Conformational analysis of 2-Isopropyl-4-phenylpyrimidine involves identifying the most stable arrangement of its atoms in three-dimensional space. The rotational freedom around the single bond connecting the phenyl group to the pyrimidine ring, and the isopropyl group's orientation, are key factors. The steric bulk of the isopropyl group generally dictates that it will adopt a conformation that minimizes steric hindrance with the adjacent phenyl ring. libretexts.org

The design of conformationally restricted analogues is a strategy often employed to enhance the potency and selectivity of molecules for biological targets by minimizing the entropic loss upon binding. acs.org For substituted pyrimidines, the orientation of the substituent groups can significantly influence their interaction with biological macromolecules. acs.org Computational studies on similar disubstituted cyclic compounds show a preference for conformations where bulky groups occupy equatorial positions to minimize steric strain. libretexts.org In the case of this compound, the phenyl and isopropyl groups are attached to the pyrimidine ring, and their spatial arrangement will be a balance between electronic effects and steric repulsion.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity and potential interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

For pyrimidine derivatives, FMO analysis provides insights into their electronic stability and reactivity. researchgate.net DFT calculations are commonly used to determine the energies of these orbitals and visualize their distribution over the molecule. jchemrev.comtandfonline.com

Table 2: Representative FMO Data for a Substituted Pyrimidine

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.5 |

This is a hypothetical data table for illustrative purposes, based on typical values for similar aromatic heterocyclic compounds.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. researchgate.netresearchgate.net In molecules with conjugated systems like this compound, NBO analysis can quantify the extent of electron delocalization between the phenyl and pyrimidine rings. uantwerpen.be

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red areas represent regions of high electron density (negative potential) and are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential) and are prone to nucleophilic attack. researchgate.net Green regions are neutral.

MEP maps are valuable tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic reactions. researchgate.netuantwerpen.be For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them potential sites for protonation or coordination to metal ions. The phenyl ring would exhibit a more complex potential surface due to the interplay of the aromatic system and the substituent.

Analysis of Quantum and Chemical Parameters

Quantum chemical parameters are crucial for predicting the reactivity and stability of a molecule. These parameters are typically calculated using DFT methods, which provide insights into the electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining the electron-donating and electron-accepting abilities of a compound, respectively. The energy gap between HOMO and LUMO is an indicator of molecular stability.

From these orbital energies, several key chemical descriptors can be derived:

Ionization Energy (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ).

Dipole Moment: A measure of the polarity of a molecule, arising from the separation of positive and negative charges.

Polarizability: The ease with which the electron cloud of a molecule can be distorted by an external electric field.

While data for this compound is not available, a study on various substituted pyrimidine derivatives provides illustrative examples of these parameters, as shown in the table below.

Interactive Table: Calculated Quantum Chemical Parameters of Selected Substituted Pyrimidine Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Hardness (η) (eV) | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) |

| Compound 1 | -5.0956 | -2.0836 | 5.0956 | 2.0836 | 1.5060 | 3.5896 | 4.2753 |

| Compound 2 | -5.0080 | -2.5565 | 5.0080 | 2.5565 | 1.2258 | 3.7823 | 5.8340 |

| Compound 3 | -5.0056 | -2.5583 | 5.0056 | 2.5583 | 1.2237 | 3.7820 | 5.8398 |

| Compound 4 | -4.8347 | -2.5312 | 4.8347 | 2.5312 | 1.1518 | 3.6830 | 5.8872 |

| Compound 5 | -5.0507 | -2.6325 | 5.0507 | 2.6325 | 1.2091 | 3.8416 | 6.0911 |

Note: The data in this table is for a selection of substituted pyrimidine derivatives and is presented for illustrative purposes to demonstrate the types of quantum chemical parameters that would be analyzed for this compound.

Topological Analysis of Electron Density (ELF, LOL, RDG)

Topological analysis of the electron density provides a detailed picture of the chemical bonding and non-covalent interactions within a molecule. Key methods include:

Electron Localization Function (ELF): This function maps the probability of finding an electron pair in a given region of the molecule. It is a powerful tool for visualizing covalent bonds and lone pairs, with high ELF values indicating a high degree of electron localization.

Localized Orbital Locator (LOL): Similar to ELF, LOL also helps in identifying regions of high electron localization, providing a clear picture of bonding and lone pair electrons.

Reduced Density Gradient (RDG): RDG analysis is particularly useful for identifying and visualizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. It does so by plotting the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density.

A comprehensive computational study on a related compound, 4-(4-Fluorophenyl)-6-Isopropyl-2-(N-Methyl-N-Methanesulfonylamino)-5-Pyrimidine Carboxaldehyde, included topological analyses, which offered profound insights into the molecule's bonding characteristics and non-covalent interactions. Current time information in Edmonton, CA. Such an analysis for this compound would similarly elucidate the nature of its chemical bonds and intramolecular interactions.

Computational Mechanistic Studies

Computational mechanistic studies are employed to investigate the pathways of chemical reactions. For 2-X-4-phenylpyrimidines, this could involve exploring the synthesis of the pyrimidine ring itself or its subsequent reactions. These studies typically involve locating transition states and calculating activation energies to determine the most favorable reaction pathways.

For example, the synthesis of pyrimidine derivatives often involves multicomponent reactions. Theoretical investigations of such reactions elucidate the mechanism, which can proceed through steps like Knoevenagel condensation, Michael addition, and cyclization. Computational studies help in identifying the rate-determining step and understanding the role of catalysts. While a specific mechanistic study for this compound is not documented, the general principles of pyrimidine synthesis provide a framework for how such an investigation would be approached. The de novo synthesis of the pyrimidine ring, for instance, involves the formation of UMP from precursors like carbamoyl (B1232498) phosphate (B84403) and aspartate through a series of enzymatic reactions. nih.govcreative-proteomics.combiochemden.comdavuniversity.org

Molecular Docking and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is used to predict the binding mode of a small molecule ligand to the active site of a protein. This analysis is purely computational and provides insights into the potential interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

While the biological efficacy of this compound is outside the scope of this article, molecular docking studies can provide valuable information about its potential to interact with various biological targets. For instance, in a study of a structurally similar compound, 4-(4-Fluorophenyl)-6-Isopropyl-2-(N-Methyl-N-Methanesulfonylamino)-5-Pyrimidine Carboxaldehyde, molecular docking was used to evaluate its binding affinities with target proteins. Current time information in Edmonton, CA. The binding energies for this compound with CYP2C9 and APOA1 were found to be -6.25 and -6.45 kcal/mol, respectively, indicating notable binding affinities. Current time information in Edmonton, CA. A similar computational approach for this compound would involve docking it into the active sites of various proteins to predict its binding orientation and affinity, which is often quantified by a docking score or binding energy.

Interactive Table: Illustrative Molecular Docking Results for a Related Pyrimidine Derivative

| Target Protein | Binding Energy (kcal/mol) |

| CYP2C9 | -6.25 |

| APOA1 | -6.45 |

Note: The data in this table is for 4-(4-Fluorophenyl)-6-Isopropyl-2-(N-Methyl-N-Methanesulfonylamino)-5-Pyrimidine Carboxaldehyde and is presented to illustrate the type of data obtained from molecular docking studies. Current time information in Edmonton, CA.

Advanced Research Applications of 2 Isopropyl 4 Phenylpyrimidine

Role as Ligands in Catalytic Systems

The nitrogen atoms within the pyrimidine (B1678525) ring of 2-isopropyl-4-phenylpyrimidine possess accessible electron pairs, making them excellent candidates for coordinating with metal centers. mdpi.com This coordinating ability is fundamental to its application in the design of sophisticated ligands for transition metal-catalyzed reactions.

Asymmetric catalysis is a critical field in modern chemistry, focused on the synthesis of single-enantiomer compounds, which is particularly vital in the pharmaceutical industry. mdpi.com The efficacy of this process relies heavily on the design of chiral ligands that modify a metal catalyst to preferentially produce one enantiomer over the other. nih.gov For many years, C₂-symmetric ligands were predominant in this area; however, non-symmetrical ligands with distinct coordinating units have demonstrated superior performance in many reactions. nih.gov

While direct applications of this compound as a chiral ligand are an emerging area of research, its structure is analogous to components of highly successful ligand families like the phosphinooxazolines (PHOX). The design principles from these established ligands can inspire the development of new pyrimidine-based chiral auxiliaries. The pyrimidine core can serve as a rigid scaffold, with the nitrogen atoms providing coordination sites. Chirality can be introduced, for instance, by attaching a chiral group to the pyrimidine ring or the phenyl group, creating a unique steric and electronic environment around the metal center. The development of such pyrimidine-based chiral ligands is a promising strategy for new catalytic systems. rsc.orgrsc.org

Table 1: Comparison of Ligand Classes in Asymmetric Catalysis

| Ligand Class | Symmetry | Key Features | Example |

|---|---|---|---|

| Diphosphines | C₂-Symmetric | Two phosphorus donor atoms, often in a chiral backbone. | BINAP, DiPAMP |

| P,N-Ligands | Non-Symmetric | Two different coordinating atoms (e.g., Phosphorus, Nitrogen). | PHOX Ligands |

The pyrimidine unit's inherent basicity allows it to act as a ligand, forming complexes that can modify the optoelectronic properties of a molecule. alfa-chemistry.com Pyrimidine derivatives have been successfully utilized as ligands in various transition metal-catalyzed reactions, including palladium-catalyzed cross-coupling. tcichemicals.com For instance, pyrimidine-2-sulfinates have been developed as effective coupling partners in Suzuki-Miyaura reactions, serving as alternatives to the more challenging to prepare pyrimidine-2-boronic acids. tcichemicals.com

The synthesis of pyrimidine-based metal ligands can be achieved through established methods like Stille-type carbon-carbon bond-forming reactions. researchgate.net This allows for the strategic placement of functional groups on the ligand framework to fine-tune the catalytic activity of the coordinated metal center. The versatility of pyrimidine chemistry enables the creation of oligo-tridentate ligands where pyrimidine and pyridine (B92270) rings alternate, forming structures designed to co-align upon metal complexation for creating organized and rigid metallic arrays. researchgate.net The interaction between metal ions and ligands like 1,2,4-triazolo[1,5-a]pyrimidines highlights their capacity to act as versatile building blocks for multidimensional systems with applications in magnetism and luminescence. mdpi.com

Integration into Functional Materials

The incorporation of heteroaryl moieties like pyrimidine into π-extended systems is a valuable strategy for developing advanced materials with tailored electronic and optical properties. ingentaconnect.combenthamdirect.com The pyrimidine ring's distinct characteristics make it a desirable component in the design of functional organic materials. ingentaconnect.com

π-conjugated organic compounds are the foundation for numerous applications in materials science, including liquid crystals and light-emitting devices. benthamdirect.comresearchgate.net The pyrimidine ring is an ideal building block for these materials due to its aromaticity, strong electron-withdrawing character, and high dipolar interaction. ingentaconnect.comingentaconnect.com These properties are crucial for facilitating electron transfer, which is essential for many "electro-optic" applications. benthamdirect.com The strong electron-accepting property, induced by its C=N double bonds, makes pyrimidine a key component in organic semiconductors. researchgate.net This π-deficient nature allows it to function as an electron acceptor in various "push-pull" molecular architectures, which can induce luminescence properties upon excitation. researchgate.net

The unique electronic properties of the pyrimidine core have led to its widespread use in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Thin-Film Transistors (OFETs), and Organic Photovoltaics (OPVs). alfa-chemistry.comresearchgate.net

OLEDs : Pyrimidine derivatives are crucial for developing high-performance OLEDs. nbinno.comnbinno.com They can be incorporated into various layers of the OLED stack, including the emissive, hole-transporting, and electron-transporting layers. nbinno.com The electron-deficient nature of the pyrimidine unit enhances electron injection and transport, leading to improved quantum efficiency and lower start-up voltages in OLED devices. alfa-chemistry.comnbinno.com

OFETs : In OFETs, the inclusion of pyrimidine units in the transport material improves the material's electron affinity and stabilizes its HOMO (Highest Occupied Molecular Orbital) energy level. This results in electron transport materials with high electron mobility and excellent film-forming properties. alfa-chemistry.com

OPVs : For organic solar cells, pyrimidine-containing π-systems promote the formation of planar structures and facilitate efficient intramolecular charge transfer, making them suitable for application in OPV materials. alfa-chemistry.com

Table 2: Applications of Pyrimidine-Based Functional Materials

| Application Area | Function of Pyrimidine Unit | Resulting Property |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electron transport, host material, emissive component. | High luminous efficiency, enhanced charge injection. alfa-chemistry.comresearchgate.net |

| Organic Thin-Film Transistors (OFETs) | Electron transport unit. | High electron mobility, stable HOMO energy levels. alfa-chemistry.com |

Agrochemical Research and Development

Pyrimidine derivatives hold a significant position in the field of agrochemicals, primarily due to their proven efficacy as fungicides. nih.gov Several commercial fungicides, including cyprodinil (B131803) and pyrimethanil, are based on the pyrimidine scaffold. nih.gov

Research in this area involves the design and synthesis of novel pyrimidine derivatives to identify compounds with potent fungicidal activities. A study on the synthesis of compounds structurally related to this compound, such as 2-isopropyl-6-methyl-N-phenylpyrimidin-4-amine, has demonstrated promising results. nih.gov In this study, various derivatives were synthesized and evaluated in vitro for their antifungal activities against a panel of fourteen phytopathogenic fungi. The results indicated that many of the synthesized compounds possessed significant fungicidal properties, with some showing higher potency than existing commercial fungicides. nih.gov The presence of the isopropyl group at the 2-position of the pyrimidine ring is a common feature in these active compounds, suggesting its importance for biological activity. Further research into derivatives like this compound could lead to the development of new, more effective agrochemical agents.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-isopropyl-6-methyl-N-phenylpyrimidin-4-amine |

| BINAP |

| Cyprodinil |

| DiPAMP |

| Pyrimethanil |

| Pyrimidine-2-boronic acid |

| Pyrimidine-2-sulfinate |

Intermediate in Agrochemical Synthesis

The pyrimidine scaffold is a crucial component in a multitude of commercially significant agrochemicals, including fungicides and herbicides. Phenylpyrimidine derivatives, in particular, have been a focus of research due to their wide range of biological activities. thepharmajournal.comthepharmajournal.com These compounds often serve as key intermediates in the synthesis of more complex active ingredients.

While direct evidence of this compound as a commercialized intermediate is scarce, the synthesis of various agrochemicals involves the reaction of substituted pyrimidines. For instance, the development of novel fungicides and herbicides often involves the modification of a core pyrimidine structure. nih.gov The synthesis of new pyrimidine derivatives for agricultural use is an active area of research, with studies exploring different substituents to enhance efficacy and spectrum of activity. nih.govresearchgate.net The general synthetic pathways often involve the construction of the pyrimidine ring followed by the introduction of various functional groups.

Table 1: Examples of Agrochemicals with a Phenylpyrimidine Core

| Agrochemical Class | Example Compound | Key Structural Features |

| Fungicide | Pyrimethanil | Anilino-pyrimidine |

| Fungicide | Cyprodinil | Anilino-pyrimidine |

| Herbicide Safener | Fenclorim | Dichloro-phenylpyrimidine |

This table presents examples of agrochemicals that, while not directly derived from this compound, highlight the importance of the phenylpyrimidine scaffold in agrochemical research and development.

Contribution to Herbicide and Crop Protection Formulation Research

The effectiveness of a herbicide is not solely dependent on the active ingredient but also on its formulation, which influences its stability, delivery, and interaction with the target plant. justia.com Research in crop protection formulations aims to optimize these parameters to maximize efficacy while minimizing environmental impact.

There is no specific information available detailing the use of this compound in herbicide and crop protection formulation research. However, the physicochemical properties of a molecule, such as its solubility and lipophilicity, which are influenced by substituents like the isopropyl and phenyl groups, are critical in formulation development. These properties determine the choice of solvents, adjuvants, and delivery systems.

The development of modern herbicide formulations, such as suspension concentrates (SC), emulsifiable concentrates (EC), and water-dispersible granules (WDG), requires a deep understanding of the interactions between the active ingredient and various formulation components. epo.orggoogleapis.com The phenylpyrimidine structure is found in some herbicidally active molecules, and the formulation of these products is a key aspect of their commercial success. google.comwipo.intgoogle.com

Table 2: Common Formulation Types for Herbicides

| Formulation Type | Description |

| Emulsifiable Concentrate (EC) | A concentrated liquid formulation containing the active ingredient, a solvent, and an emulsifier to allow for dilution with water. |

| Suspension Concentrate (SC) | A stable suspension of the solid active ingredient in a liquid, typically water. |

| Water-Dispersible Granule (WDG) | A granular formulation that disperses in water to form a suspension. |

This table outlines common formulation types used for herbicides, which would be relevant for any herbicidally active phenylpyrimidine derivative.

Scaffold for Chemical Probe Development

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as an enzyme or receptor, to study its function. The development of chemical probes is a vital area of research in chemical biology and drug discovery, and increasingly in agricultural science to understand mechanisms of pesticide action and resistance.

The pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry because it can serve as a versatile backbone for the development of ligands for a wide range of biological targets. nih.govnih.gov While specific examples of chemical probes derived from a this compound scaffold for agricultural research are not readily found in the literature, the general utility of pyrimidine-based compounds in creating targeted molecular tools is well-established.

For instance, pyrimidine derivatives have been synthesized and evaluated as inhibitors of various enzymes, a common strategy in developing both pharmaceuticals and pesticides. The design of such probes often involves computational modeling to predict binding interactions, followed by chemical synthesis and biological evaluation. The isopropyl and phenyl groups of this compound would offer specific steric and electronic properties that could be exploited in the rational design of chemical probes targeting specific protein binding pockets.

Future Perspectives and Emerging Research Avenues for 2 Isopropyl 4 Phenylpyrimidine

Innovations in Synthesis and Derivatization

The future synthesis of 2-Isopropyl-4-phenylpyrimidine and its analogs is poised to become more efficient, sustainable, and versatile through the adoption of novel chemical strategies. Classical methods, such as the cyclocondensation of amidines with 1,3-diketones, are being augmented by modern techniques that offer improved yields and shorter reaction times. researchgate.net

Innovations in this area include the use of new catalytic systems and energy sources. For instance, copper-catalyzed cycloaddition reactions have proven to be a powerful tool for constructing the pyrimidine (B1678525) core from various nitrogen-containing molecules and alkynes. mdpi.com The development of reusable magnetic nanoparticle catalysts also presents a green and efficient alternative for synthesizing pyrimidine derivatives. researchgate.net Furthermore, energy-efficient methods like microwave-assisted and ultrasound-irradiated synthesis are gaining traction, often leading to significantly reduced reaction times and improved yields compared to conventional heating. researchgate.netmdpi.com

Derivatization, the process of structurally modifying the core molecule, is crucial for fine-tuning its properties. A common and effective approach involves the synthesis of halogenated pyrimidine intermediates. researchgate.net These intermediates, such as a chloro-substituted pyrimidine, are highly reactive and allow for the introduction of a wide array of functional groups through subsequent reactions, enabling the creation of diverse chemical libraries for further study. mdpi.com For phenylpyrimidine derivatives specifically, strategies involving scaffold hopping are being employed to optimize the core structure and avoid undesirable interactions with biological targets. nih.gov

Table 1: Emerging Synthesis & Derivatization Techniques for Pyrimidine Scaffolds

| Technique | Description | Potential Advantage for this compound |

|---|---|---|

| Copper-Catalyzed Cycloaddition | Utilizes a copper catalyst to promote the formation of the pyrimidine ring from alkynes and nitrogen-containing compounds. mdpi.com | High efficiency and versatility in constructing the core ring structure. |

| Microwave-Assisted Synthesis | Employs microwave irradiation to rapidly heat the reaction mixture, accelerating reaction rates. mdpi.com | Reduced reaction times and potentially higher yields compared to conventional heating. |

| Ultrasound Irradiation | Uses high-frequency sound waves to induce cavitation, promoting chemical reactivity. researchgate.net | Enhanced reaction rates and yields through a non-thermal energy source. |

| Magnetic Nanoparticle Catalysis | Involves catalysts immobilized on magnetic nanoparticles, allowing for easy separation and reuse. researchgate.net | Increased sustainability and cost-effectiveness through catalyst recycling. |

| Halogenated Intermediates | Synthesis of a chloro- or bromo-pyrimidine derivative that serves as a versatile precursor for adding new functional groups. researchgate.net | Provides a strategic point for extensive derivatization to create a library of analogs. |

Advancements in Computational Modeling and Predictive Studies

In silico methodologies are becoming indispensable tools for accelerating the discovery and development of new compounds, and this compound is no exception. These computational techniques allow researchers to predict the physicochemical, biological, and material properties of a molecule before it is synthesized, saving significant time and resources. unpad.ac.id

One of the key advancements is the use of data-driven machine learning to create Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comresearchgate.net These models analyze datasets of existing pyrimidine compounds to identify relationships between their chemical structures and biological activities, enabling the prediction of a new compound's potential efficacy. mdpi.com For instance, a QSAR model could predict the anticancer activity of a novel this compound derivative. researchgate.net

Molecular docking is another powerful predictive tool, used to simulate the interaction between a molecule and a biological target, such as a protein or enzyme. wisdomlib.org This technique can predict the binding affinity and orientation of the compound within the target's active site, providing insights into its potential mechanism of action. wisdomlib.orgtandfonline.com Such studies are crucial for designing more potent and selective therapeutic agents.

Furthermore, Density Functional Theory (DFT) calculations provide deep insights into the electronic structure of a molecule. nih.gov By calculating properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) maps, researchers can understand the molecule's stability, reactivity, and regions susceptible to electrophilic or nucleophilic attack. nih.gov These predictive studies are vital for guiding synthetic efforts and understanding the fundamental behavior of the compound. mdpi.com

Table 2: Computational Techniques for Analyzing Pyrimidine Derivatives

| Computational Method | Application | Predicted Properties for this compound |

|---|---|---|

| QSAR Modeling | Predicts biological activity based on chemical structure using machine learning. mdpi.com | Potential therapeutic efficacy (e.g., anticancer, antifungal activity). nih.govwisdomlib.org |

| Molecular Docking | Simulates the binding of a molecule to a biological target (e.g., an enzyme). tandfonline.com | Binding affinity, interaction with specific amino acids, potential as an enzyme inhibitor. |

| ADME Prediction | In silico evaluation of Absorption, Distribution, Metabolism, and Excretion profiles. nih.gov | Drug-likeness, bioavailability, and potential metabolic pathways. |

| Density Functional Theory (DFT) | Calculates electronic structure and related properties. nih.gov | Chemical reactivity, molecular stability, HOMO-LUMO energy gap, electrostatic potential. mdpi.com |

Exploration of Undiscovered Material Science Applications